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Compound of Interest

Compound Name: KRN2

Cat. No.: B10800736 Get Quote

The term "KRN2" is associated with two distinct therapeutic agents in biomedical research. The

predominant agent, KRN23 (Burosumab), is a monoclonal antibody targeting Fibroblast Growth

Factor 23 (FGF23), with established clinical applications. A separate, preclinical compound also

designated KRN2, has been identified as a selective inhibitor of the Nuclear Factor of Activated

T-cells 5 (NFAT5).

This document provides detailed application notes and protocols for both entities, with a

primary focus on the clinically advanced KRN23.

Part 1: KRN23 (Burosumab)
KRN23 is a recombinant human monoclonal antibody (IgG1) that binds to and inhibits the

activity of FGF23, a key regulator of phosphate homeostasis. It is primarily investigated for the

treatment of X-linked hypophosphatemia (XLH) and tumor-induced osteomalacia (TIO).

Quantitative Data Summary
The following tables summarize the dosage and administration details for KRN23 as derived

from clinical trial information.

Table 1: KRN23 Dosage in Clinical Trials
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Indication Patient Population Starting Dose Dosing Regimen

X-linked

Hypophosphatemia

(XLH)

Adults 0.3 mg/kg

Subcutaneous

injection every 4

weeks

Tumor-Induced

Osteomalacia (TIO)
Adults 0.3 mg/kg

Subcutaneous

injection every 4

weeks

Table 2: Key Pharmacodynamic Parameters Monitored in KRN23 Trials

Parameter Measurement Purpose

Serum Phosphorus mg/dL
Assess efficacy in normalizing

phosphate levels

TmP/GFR mg/dL
Evaluate renal phosphate

reabsorption

Serum 1,25-dihydroxy vitamin

D
pg/mL Monitor vitamin D metabolism

Serum intact FGF23 pg/mL Assess target engagement

Bone Turnover Markers (ALP,

BALP, CTx, P1NP)
Varies

Evaluate effects on bone

metabolism

Anti-KRN23 Antibodies Presence/Absence Monitor for immunogenicity

Experimental Protocols
Protocol 1: Evaluation of KRN23 Efficacy in a Phase 2b Long-Term Extension Study for XLH in

Adults

Objective: To assess the long-term safety and efficacy of KRN23 in adult subjects with XLH.

Methodology:
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Subject Enrollment: Adult subjects with a confirmed diagnosis of XLH were enrolled in an

open-label, long-term extension study.

Dosing: KRN23 was administered via subcutaneous (SC) injection. Doses were titrated to

achieve and maintain serum phosphorus levels within the normal range (2.5-4.5 mg/dL)[1].

Monitoring:

Serum phosphorus and other pharmacodynamic markers (TmP/GFR, serum 1,25-

dihydroxy vitamin D, bone turnover markers) were assessed at regular intervals.

Safety assessments, including the monitoring of adverse events and the presence of anti-

KRN23 antibodies, were conducted throughout the study[1].

Outcome Measures:

Primary endpoints included the proportion of subjects achieving normal serum phosphorus

levels and the long-term safety profile of KRN23[1].

Secondary endpoints included changes in pharmacodynamic markers and bone

biomarkers[1].

Protocol 2: Assessment of KRN23 in a Phase 2 Study for Tumor-Induced Osteomalacia

Objective: To evaluate the safety and efficacy of KRN23 in adult patients with TIO.

Methodology:

Patient Selection: Adult patients with a diagnosis of TIO and not amenable to surgical

excision of the tumor were included. Key inclusion criteria included serum phosphorus level

< 2.5 mg/dL and serum FGF23 level ≥ 100 pg/mL[2].

Treatment: KRN23 was administered as a subcutaneous injection once every 4 weeks for 48

weeks[3]. The starting dose was 0.3 mg/kg, with subsequent dose titration to achieve a

target fasting serum phosphorus range of 2.5 to 4.0 mg/dL[3].

Efficacy and Safety Evaluation:
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Serum phosphorus, renal phosphate reabsorption (TmP/GFR), and serum 1,25-dihydroxy

vitamin D levels were monitored[3].

Bone mineral density was assessed, and fracture resolution was evaluated[3].

Adverse events were recorded throughout the study[3].
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Caption: Mechanism of action of KRN23 (Burosumab) in inhibiting FGF23 signaling.
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Caption: Generalized workflow for a clinical trial of KRN23.

Part 2: KRN2 (NFAT5 Inhibitor)
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KRN2 is a selective inhibitor of the Nuclear Factor of Activated T-cells 5 (NFAT5), a

transcription factor involved in inflammatory responses. This compound is in the preclinical

stage of development with potential applications in treating chronic inflammatory conditions like

arthritis.

Quantitative Data Summary
Table 3: Preclinical Data for KRN2 (NFAT5 Inhibitor)

Parameter Value Context

IC50 (NFAT5) 100 nM
In vitro measure of inhibitory

concentration[4]

In vivo Dosage 3 mg/kg

Intraperitoneal (i.p.)

administration, daily for 2

weeks in mouse models of

arthritis[4]

Experimental Protocols
Protocol 3: In Vivo Efficacy Assessment of KRN2 in a Mouse Model of Adjuvant-Induced

Arthritis (AIA)

Objective: To evaluate the therapeutic potential of KRN2 in suppressing inflammation in a

mouse model of arthritis.

Methodology:

Animal Model: 8-week-old C57BL/6 mice were used. Arthritis was induced by an intradermal

injection of 2 mg of complete Freund's adjuvant[4].

Treatment: KRN2 was administered daily for 2 weeks at a dose of 3 mg/kg via intraperitoneal

(i.p.) injection[4].

Outcome Measures: The efficacy of KRN2 was assessed by its ability to suppress the

clinical signs of AIA. This may include measurements of paw swelling, arthritis scores, and

histological analysis of joint inflammation.
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Mechanism of Action Analysis: The study also investigated the effect of KRN2 on the

expression of pro-inflammatory genes (e.g., Nos2, Il6) and its interaction with the NF-κB

pathway[4].
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Caption: Inhibition of the NFAT5 signaling pathway by KRN2.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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